![molecular formula C14H18N2OS2 B4727338 N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4727338.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide, also known as BRD-8009, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of thiazole-based compounds and has been found to possess various biological activities that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and protein kinases that are involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the expression of various genes that are involved in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its potent activity against cancer cells and its anti-inflammatory activity. This makes it a promising candidate for further research in the development of new therapeutic agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide. One potential direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more potent and selective compounds that can be used in the treatment of various diseases. Finally, the development of new methods for synthesizing this compound and related compounds could also lead to the discovery of new therapeutic agents with improved properties.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide has been found to possess various biological activities that make it a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, it has been found to possess anti-inflammatory activity and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-8-9(2)18-6-10(8)12(17)16-13-15-11(7-19-13)14(3,4)5/h6-7H,1-5H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLPJJXTYVVTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=NC(=CS2)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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